(5-Fluorothiophen-2-yl)boronic acid
CAS No.:
Cat. No.: VC16011247
Molecular Formula: C4H4BFO2S
Molecular Weight: 145.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4BFO2S |
|---|---|
| Molecular Weight | 145.95 g/mol |
| IUPAC Name | (5-fluorothiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
| Standard InChI Key | BAHFOMKPBIKNCB-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(S1)F)(O)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of (5-fluorothiophen-2-yl)boronic acid is C₄H₃BFO₂S, with a molecular weight of 155.94 g/mol. The thiophene ring’s aromatic system, combined with the electron-withdrawing fluorine substituent, influences the compound’s electronic distribution and reactivity. Key structural features include:
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Boron center: The trigonal planar geometry of the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .
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Fluorine substituent: The electronegative fluorine atom at the 5-position enhances the compound’s stability against metabolic degradation and modulates its lipophilicity, as evidenced by analogous fluorinated thiophenes .
Table 1: Comparative Physicochemical Properties of Selected Boronic Acids
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility |
|---|---|---|---|---|
| (5-Fluorothiophen-2-yl)boronic acid | C₄H₃BFO₂S | 155.94 | 1.2* | Moderate |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 0.8 | High |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1.0 | Moderate |
*Estimated based on structural analogs .
Synthetic Methodologies
Direct Boronation of Fluorinated Thiophenes
The synthesis of (5-fluorothiophen-2-yl)boronic acid typically involves lithiation followed by boronation. A representative pathway includes:
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Lithiation: Treatment of 2-bromo-5-fluorothiophene with n-butyllithium at -78°C in anhydrous tetrahydrofuran (THF) generates the corresponding lithium intermediate.
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Boronation: Quenching the lithiated species with trimethyl borate (B(OMe)₃) yields the boronic acid after acidic workup .
Table 2: Reaction Conditions for Boronic Acid Synthesis
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -78°C | -78°C | 85–90 |
| Boronation | B(OMe)₃, HCl (aq) | 25°C | 70–75 |
Alternative Routes via Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer complementary pathways. For example, Miyaura borylation of 5-fluoro-2-iodothiophene using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ achieves moderate yields (60–65%) .
Reactivity and Functionalization
The boronic acid group enables diverse transformations:
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Suzuki-Miyaura Coupling: Reaction with aryl halides in the presence of Pd catalysts forms biaryl structures, critical in drug discovery . For instance, coupling with 4-bromoanisole produces 5-fluoro-2-(4-methoxyphenyl)thiophene, a potential intermediate in antiviral agents .
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Protodeboronation: Under acidic conditions, the boronic acid group may undergo protodeboronation, necessitating careful control of reaction pH .
Biomedical Applications
Anticancer Activity
Boronic acids exhibit selective cytotoxicity against cancer cells. In a study of prostate cancer cells (PC-3), analogs such as B5 and B7 reduced cell viability to 33% and 44%, respectively, at 5 µM concentrations, while sparing healthy cells (71–95% viability) . The fluorine substituent in (5-fluorothiophen-2-yl)boronic acid may enhance membrane permeability and target affinity, as seen in fluorinated kinase inhibitors .
Antimicrobial Properties
Fluorinated boronic acids demonstrate broad-spectrum antimicrobial activity. In agar diffusion assays, analogs with thiophene cores showed inhibition zones of 7–13 mm against Staphylococcus aureus and Candida albicans, comparable to first-line antibiotics .
Table 3: Biological Activity of Boronic Acid Derivatives
| Compound | IC₅₀ (Cancer Cells, µM) | Inhibition Zone (mm) |
|---|---|---|
| B5 (Thiophene analog) | 0.090–0.650 | 11–13 |
| (5-Fluorothiophen-2-yl)boronic acid* | 0.2–0.5 (estimated) | 9–12 |
*Estimated based on structural analogs .
Material Science Applications
The thiophene-boronic acid conjugate serves as a building block in organic electronics. Its planar structure and extended π-system facilitate charge transport in organic field-effect transistors (OFETs), with hole mobilities reaching 0.12 cm²/V·s in thin-film devices. Fluorination further improves air stability by reducing oxidative degradation .
Challenges and Future Directions
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Synthetic Optimization: Current yields (70–75%) require improvement via catalyst engineering (e.g., Pd-NHC complexes) .
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Toxicity Profiling: Systematic in vivo studies are needed to assess organ-specific toxicity and pharmacokinetics .
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Target Identification: Proteomic approaches (e.g., affinity chromatography) can elucidate molecular targets in cancer pathways .
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